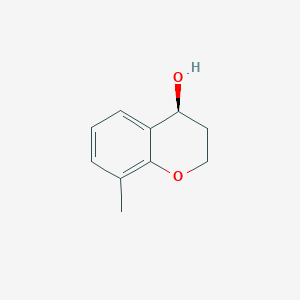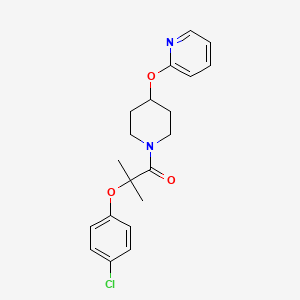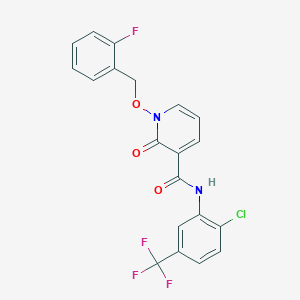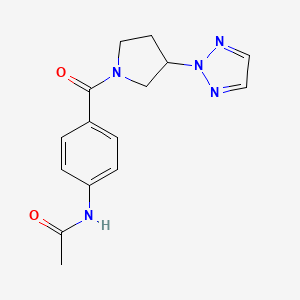![molecular formula C18H15N5O3S B2717106 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034603-55-7](/img/structure/B2717106.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide can involve multiple steps, starting from readily available precursors.
Formation of the Thienopyrimidine Core:
Step 1: Reacting 2-aminothiophene with a suitable electrophile to introduce the pyrimidine moiety.
Step 2: Cyclization under acidic or basic conditions to form the 2,4-dioxothieno[3,2-d]pyrimidine structure.
Functionalization of the Core:
Step 3: N-alkylation using a bromoethyl intermediate to add the ethyl linker.
Integration of the Pyrazole and Benzamide:
Step 4: Formation of the pyrazole ring via cyclocondensation.
Step 5: Coupling the benzamide moiety through standard amidation reactions.
Industrial Production Methods: Industrial synthesis may streamline these steps, emphasizing scalability and cost-efficiency. Techniques like continuous flow chemistry could be used to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific sites like the pyrazole ring, leading to various oxidative derivatives.
Reduction: The benzamide or the thienopyrimidine core might be reduced under mild conditions.
Substitution: Substitution reactions can occur at the benzamide or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution: Nucleophilic reagents like halides, amines, under various solvents and temperatures
Major Products: Depending on the reaction, products might include hydroxylated derivatives, amine derivatives, or substituted benzamides.
科学的研究の応用
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has a wide array of applications:
Chemistry: Used as a building block in organic synthesis, aiding the formation of complex molecules.
Biology: Potential inhibitor for enzymes or receptors, useful in studying biochemical pathways.
Medicine: Explored as a candidate for drug development, particularly in cancer research for its potential anti-proliferative properties.
Industry: Possible use in the production of specialized pharmaceuticals or agrochemicals.
作用機序
The compound’s mechanism of action is linked to its ability to interact with biological macromolecules:
Molecular Targets: Could target enzymes like kinases or receptor proteins.
Pathways Involved: May interfere with signal transduction pathways, inhibiting the proliferation of certain cells, especially in cancer.
類似化合物との比較
N-(2-(2,4-Dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)benzamide
3-(1H-Pyrazol-1-yl)benzoic acid
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives
Uniqueness:
In a world of molecular complexity, this compound stands out with its unique structural composition and vast potential for scientific exploration. It's a testament to the innovative spirit of modern synthetic chemistry.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c24-16(12-3-1-4-13(11-12)23-8-2-6-20-23)19-7-9-22-17(25)15-14(5-10-27-15)21-18(22)26/h1-6,8,10-11H,7,9H2,(H,19,24)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBXAEZUECQSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)
![1-[(3-Methoxyphenyl)methyl]piperidin-4-one](/img/structure/B2717025.png)
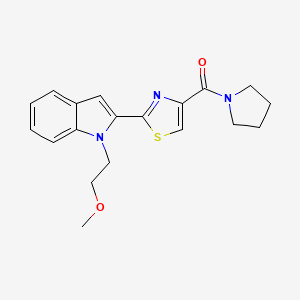

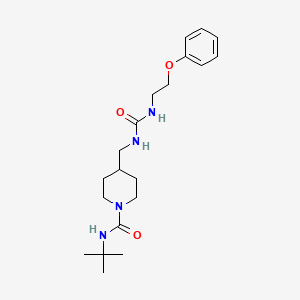
![N-(2-(dimethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2717032.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B2717033.png)
![7-Azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2717034.png)
![N-[(2,4-difluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2717036.png)
